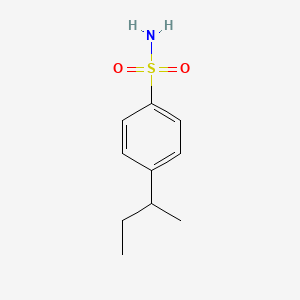

4-(Butan-2-yl)benzene-1-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-butan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFACCVZPKGGBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Butan 2 Yl Benzene 1 Sulfonamide and Its Derivatives

Classical and Contemporary Approaches to Benzenesulfonamide (B165840) Core Synthesis

The formation of the benzenesulfonamide core is a fundamental step in the synthesis of 4-(butan-2-yl)benzene-1-sulfonamide. This can be achieved through two primary strategies: direct sulfonylation of a pre-functionalized benzene (B151609) ring or the coupling of a benzenesulfonyl halide with an amine source.

Direct Sulfonylation Strategies of Substituted Benzenes

Direct sulfonylation involves the introduction of a sulfonyl group onto a benzene ring that already bears the desired substituent, in this case, the butan-2-yl group. A common method for this transformation is the reaction of a substituted benzene with chlorosulfonic acid. google.com This approach, while direct, can sometimes lead to the formation of sulfone byproducts resulting from the reaction of chlorosulfonic acid with two molecules of the substituted benzene. google.com The use of an inert solvent is often employed to dilute the reactants. google.com

Another approach involves reacting the substituted benzene with sulfuric acid and phosphorus oxychloride to generate the corresponding 4-substituted-benzenesulfonyl chloride. google.com This intermediate can then be reacted with ammonia (B1221849) to yield the desired sulfonamide. google.com

The direct sulfonylation of sec-butylbenzene (B1681704) has been a subject of study. The reaction of t-butylbenzene with sulfonylating agents has been shown to yield 3,5-di-t-butylbenzenesulfonyl chloride as the major product. researchgate.net

Coupling Reactions of Benzenesulfonyl Halides with Amine Equivalents

A widely employed and versatile method for constructing the benzenesulfonamide linkage is the reaction of a benzenesulfonyl halide with ammonia or a primary or secondary amine. google.comcbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. cbijournal.com

The process often begins with the synthesis of the requisite benzenesulfonyl chloride. This can be achieved through methods like the Sandmeyer reaction of an aniline (B41778) derivative. nih.gov Once the benzenesulfonyl chloride is obtained, it is reacted with an amine. For the synthesis of the parent this compound, ammonia is used as the amine equivalent. google.comnih.gov The reaction is often conducted by introducing ammonia into a solution of the sulfonyl halide in an inert solvent. google.com

Various bases can be employed to facilitate this coupling reaction, including pyridine, triethylamine (B128534) (TEA), and sodium carbonate. cbijournal.com For instance, high yields of sulfonamides have been reported using TEA as a base in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. cbijournal.com The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. For example, reactions are often initiated at 0 °C and then allowed to proceed at room temperature. cbijournal.com

The following table summarizes various bases and solvents used in the synthesis of benzenesulfonamides from benzenesulfonyl chlorides and amines:

| Base | Solvent | Temperature | Yield | Reference |

| Pyridine | - | 0-25 °C | Quantitative | cbijournal.com |

| Triethylamine (TEA) | THF | Ice bath, then RT | 86% | cbijournal.com |

| Triethylamine (TEA) | Diethyl ether | 0 °C | 85% | cbijournal.com |

| Sodium Carbonate | Aqueous solution | RT | - | cbijournal.com |

| 10% NaOH | - | RT | - | cbijournal.com |

| Fe3O4-DIPA | Dichloromethane (DCM) | RT | 98% | cbijournal.com |

| Zinc oxide-nanoparticle | Solvent-free | - | 95% | cbijournal.com |

Strategies for the Introduction of the Butan-2-yl Moiety

The introduction of the butan-2-yl group onto the benzene ring is a critical step in the synthesis of the target compound. This can be accomplished either by starting with a precursor that already contains this group or by introducing it onto the aromatic ring through reactions like Friedel-Crafts alkylation.

Synthesis utilizing 4-(Butan-2-yl)benzaldehyde or Related Precursors

Syntheses can commence from precursors that already possess the butan-2-yl group attached to the benzene ring. For example, a compound identified as 4-formyl-N-[4-(methylsulfanyl)butan-2-yl]benzene-1-sulfonamide suggests a synthetic pathway starting from a benzaldehyde (B42025) derivative. shachemlin.com Another related starting material is 4-(butan-2-yl)phenol. sielc.com A series of N'-(substituted)-4-(butan-2-ylideneamino)benzohydrazides have also been synthesized, indicating the use of a butan-2-ylidene functional group. uitm.edu.my

Friedel-Crafts Alkylation or Related Aromatic Functionalization with Sec-Butyl Precursors

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. libretexts.orgwikipedia.org This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgcerritos.edu For the synthesis of sec-butylbenzene, benzene can be alkylated with 1-butene (B85601) in the presence of AlCl₃. researchgate.net This reaction can produce a mixture of sec-butylbenzene and di-sec-butylbenzenes. researchgate.net

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement. libretexts.org For instance, the reaction of benzene with 1-chlorobutane (B31608) can yield a mixture of sec-butylbenzene (from rearrangement) and n-butylbenzene. libretexts.org The use of a large excess of benzene can favor mono-alkylation. libretexts.org It is important to note that aryl halides and vinylic halides are generally unreactive under Friedel-Crafts conditions. libretexts.org

Derivatization at the Sulfonamide Nitrogen and Benzene Ring

Once the core this compound structure is assembled, it can be further modified at both the sulfonamide nitrogen and the benzene ring to create a variety of derivatives.

Derivatization at the sulfonamide nitrogen is a common strategy. For example, N-substituted derivatives of N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide have been synthesized by reacting the parent sulfonamide with different electrophiles in the presence of a base like sodium hydride in N,N-dimethylformamide (DMF). asianpubs.org This approach allows for the introduction of various alkyl and functional groups onto the sulfonamide nitrogen. The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-fluorobenzamide involves the acylation of the sulfonamide nitrogen.

The benzene ring of this compound can also undergo further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the butan-2-yl group and the sulfonamide group) will determine the position of the incoming electrophile. The alkyl group is an ortho-, para-director and an activating group, while the sulfonamide group is a meta-director and a deactivating group. libretexts.org The interplay of these two groups will dictate the regioselectivity of subsequent reactions such as nitration, halogenation, or further acylation. libretexts.orgmasterorganicchemistry.com

N-Alkylation and N-Acylation Reactions for Structural Diversification

The nitrogen atom of the sulfonamide group is a prime site for structural modification through N-alkylation and N-acylation reactions. These transformations not only alter the steric and electronic properties of the molecule but also provide a handle for further functionalization.

N-Alkylation

N-alkylation of sulfonamides, including derivatives of this compound, can be achieved through various methods. A prominent and environmentally benign approach is the "borrowing hydrogen" methodology. organic-chemistry.orgacs.orgdiva-portal.orgionike.com This strategy utilizes alcohols as alkylating agents, catalyzed by transition metal complexes, such as those based on ruthenium or iridium, with water as the only byproduct. organic-chemistry.orgacs.orgdiva-portal.org For instance, ruthenium catalysts like [Ru(p-cymene)Cl2]2 combined with bidentate phosphine (B1218219) ligands (e.g., dppf or DPEphos) have proven effective for the N-alkylation of primary sulfonamides. organic-chemistry.orgacs.org These reactions often require elevated temperatures, particularly when using secondary alcohols as the alkylating agent. acs.org The presence of a base, such as potassium carbonate, can significantly improve reaction conversions. acs.org Iron-based catalysts, like FeCl2, also facilitate the N-alkylation of sulfonamides with benzylic alcohols via the borrowing hydrogen method, offering high yields for a range of substrates. ionike.com

An alternative to the borrowing hydrogen approach involves the use of alkyl halides. However, these reactions can be slow and may lead to side products. tandfonline.com To overcome these limitations, polymer-supported reagents have been employed. By supporting the sulfonamide on an anion exchange resin, mono-N-alkylated products can be synthesized in high yields upon reaction with alkyl halides in an alcoholic medium. tandfonline.com This method simplifies product purification and allows for the regeneration of the resin. tandfonline.com

N-Acylation

N-acylation introduces a carbonyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. This is commonly achieved by reacting the sulfonamide with acyl chlorides or carboxylic anhydrides. researchgate.nettubitak.gov.tr The reaction can be facilitated by various catalysts under different conditions. For example, metal triflates such as Cu(OTf)2 have been shown to be highly efficient catalysts for the acylation of sulfonamides. tandfonline.com Other Lewis acids like Al(HSO4)3, Zr(HSO4)4, and silica (B1680970) phosphoric acid have also been used effectively, often under solvent-free or heterogeneous conditions, which simplifies work-up and allows for catalyst recycling. tubitak.gov.trresearchgate.net The choice of solvent can influence the reaction; for instance, refluxing acetonitrile (B52724) has been identified as an optimal condition for certain N-acylation reactions. researchgate.net N-acylbenzotriazoles in the presence of a base like sodium hydride also serve as effective acylating agents for sulfonamides, providing high yields. semanticscholar.org

The table below summarizes various catalytic systems and conditions used for N-alkylation and N-acylation of sulfonamides.

Table 1: Catalytic Systems for N-Alkylation and N-Acylation of Sulfonamides

| Transformation | Catalyst System | Reagents | Conditions | Key Features |

|---|---|---|---|---|

| N-Alkylation | [Ru(p-cymene)Cl2]2 / dppf or DPEphos | Alcohols | Toluene or xylene, 110-150 °C | "Borrowing hydrogen" method, forms water as byproduct. organic-chemistry.orgacs.org |

| N-Alkylation | Iridium N-heterocyclic carbene-phosphine complex | Alcohols | Solvent-free or various solvents | High selectivity for mono-alkylation. diva-portal.org |

| N-Alkylation | FeCl2 / K2CO3 | Benzylic alcohols | Toluene, 130 °C | "Borrowing hydrogen" method, high yields. ionike.com |

| N-Alkylation | Anion exchange resin | Alkyl halides | Alcoholic medium | High yields of mono-alkylated products, simple work-up. tandfonline.com |

| N-Acylation | Cu(OTf)2 | Acyl chlorides or anhydrides | Dichloromethane, room temp. | Highly efficient, low catalyst loading. tandfonline.com |

| N-Acylation | Al(HSO4)3 or Zr(HSO4)4 | Acyl chlorides or anhydrides | Solvent-free or heterogeneous | High activity, efficient catalysis. researchgate.net |

| N-Acylation | Silica phosphoric acid | Acyl chlorides or anhydrides | n-hexane or solvent-free | Recyclable catalyst, green chemistry approach. tubitak.gov.tr |

| N-Acylation | NaH | N-acylbenzotriazoles | THF, room temp. | High yields, applicable to various sulfonamides. semanticscholar.org |

Coupling with Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Thiadiazoles, Thiazolones)

The incorporation of heterocyclic moieties into the this compound structure is a common strategy to generate derivatives with novel properties. Sulfonamide-containing heterocycles are synthesized through various cyclization and coupling reactions.

For instance, sulfonamide derivatives can be used as precursors for the synthesis of five-membered heterocycles like oxadiazoles and thiadiazoles. The synthesis often involves the reaction of a sulfonamide-functionalized intermediate with appropriate reagents to form the heterocyclic ring. For example, N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthetic route can involve the coupling of a carboxylic acid with a substituted 2-aminobenzothiazole (B30445) to form an amide bond, which can then be further modified. nih.gov

The synthesis of thiazole (B1198619) derivatives is another area of interest. For example, N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide has been synthesized through a multi-step process involving the reaction of cysteine with an appropriate intermediate to form the dihydrothiazole ring, followed by an amidation reaction. nih.gov

These coupling reactions significantly expand the chemical space of sulfonamide derivatives, allowing for the fine-tuning of their physicochemical and biological properties.

Formation of Conjugates (e.g., with Amino Acids)

Conjugating this compound and its derivatives with amino acids is a strategy to create hybrid molecules that can interact with biological systems in unique ways. These conjugates can be designed to mimic N-glycopeptides by replacing the planar carboxamide linkage with a more flexible sulfonamide group. rsc.org

The synthesis of these conjugates typically involves the protection of the amino acid's functional groups, followed by coupling with the sulfonamide moiety. For example, the acid group of an amino acid can be protected as a methyl ester, and the amine can be converted to a methanesulfonamide. rsc.org Subsequent N-alkylation of this sulfonamide with a suitable linker, such as propargyl bromide, allows for further modification, for instance, through click chemistry to introduce other functionalities like triazoles. rsc.org

These glycopeptoid sulfonamides, with their diverse structures incorporating chiral amino acids, offer conformational flexibility and an enhanced ability to participate in non-covalent interactions, which is a key consideration in drug design. rsc.org

Stereoselective Synthesis of Enantiopure this compound and its Chiral Analogues

The butan-2-yl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-4-(butan-2-yl)benzene-1-sulfonamide. The stereoselective synthesis of a single enantiomer is crucial when one form exhibits superior or different activity compared to the other.

While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis can be applied. One common approach is to start with an enantiopure precursor. For example, enantiomerically pure (R)- or (S)-2-butanol could be used as a starting material in a multi-step synthesis to introduce the chiral butan-2-yl group onto the benzene ring before the formation of the sulfonamide.

Another strategy involves the chiral resolution of a racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the individual enantiomers.

Furthermore, catalytic asymmetric synthesis methods could be developed. For instance, an asymmetric Friedel-Crafts alkylation of benzene with a suitable four-carbon electrophile, catalyzed by a chiral Lewis acid, could potentially generate an enantiomerically enriched precursor to this compound.

It is noteworthy that in some reactions involving chiral sulfonamides, such as the ruthenium-catalyzed N-alkylation, enantiomerically pure amines have been shown to retain their stereochemistry during the reaction. organic-chemistry.org This suggests that if an enantiopure sulfonamide were used, its stereocenter might remain intact under certain reaction conditions.

Optimization of Reaction Conditions for Improved Yields and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to ensure high yields, purity, and selectivity of the desired product while minimizing waste and energy consumption.

Catalyst Development for Enhanced Transformation Efficiency

The development of more efficient catalysts is central to improving synthetic methodologies for sulfonamide derivatives. As discussed in the N-alkylation and N-acylation sections, a wide range of catalysts have been explored. For N-alkylation via the borrowing hydrogen strategy, research has focused on ruthenium, iridium, and iron-based catalysts to improve efficiency and expand the substrate scope. organic-chemistry.orgacs.orgdiva-portal.orgionike.com The choice of ligands, such as bidentate phosphines, plays a crucial role in the activity and selectivity of these metal catalysts. organic-chemistry.orgacs.org

In N-acylation reactions, the development of recyclable and heterogeneous catalysts like silica phosphoric acid and various metal triflates demonstrates a move towards more sustainable and economically viable processes. tubitak.gov.trtandfonline.com These catalysts often allow for milder reaction conditions and simpler purification procedures. tubitak.gov.tr

The table below provides examples of how reaction conditions have been optimized for specific transformations of sulfonamides.

Table 2: Optimization of Reaction Conditions for Sulfonamide Derivatives

| Transformation | Catalyst/Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| N-Alkylation | [Ru(p-cymene)Cl2]2 / DPEphos | p-xylene | 150 °C | Increased conversion to 95% in the presence of K2CO3. acs.org |

| N-Acylation | Al(HSO4)3 / Zr(HSO4)4 | Solvent-free | - | High activity and efficient catalysis under heterogeneous conditions. researchgate.net |

| N-Acylation | Silica phosphoric acid | Solvent-free | - | Good to high yields, recyclable catalyst, short reaction times. tubitak.gov.tr |

| N-Alkylation | FeCl2 / K2CO3 | Toluene | 130 °C | High yields (>90%) for various sulfonamides. ionike.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 4-(Butan-2-yl)benzene-1-sulfonamide. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, while 2D NMR experiments establish the connectivity between them.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic sulfonamides, proton signals in the range of 6.5 to 8.5 ppm are characteristic of the benzene (B151609) ring. researchgate.net The specific splitting patterns and coupling constants of the aromatic protons in this compound would confirm the para-substitution pattern. The protons of the sec-butyl group would appear in the aliphatic region of the spectrum, with distinct signals for the methine, methylene (B1212753), and methyl protons, their multiplicities revealing their adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The aromatic carbons of the benzene ring and the carbons of the sec-butyl group would resonate at characteristic chemical shifts. The position of the carbon attached to the sulfur atom of the sulfonamide group would also be identifiable.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assembling the molecular structure. COSY spectra would reveal the coupling relationships between protons, for instance, connecting the methine proton of the sec-butyl group to its adjacent methylene and methyl protons. HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Detailed analysis of chemical shifts and coupling constants provides insights into the molecule's conformation. For instance, the rotational freedom around the C-S and S-N bonds can be inferred from the NMR data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

Key characteristic absorption bands in the FTIR spectrum would include:

N-H stretching: A peak in the region of 3347–3281 cm⁻¹ would indicate the presence of the N-H bond in the sulfonamide group. mdpi.com

S=O stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are typically observed around 1347-1323 cm⁻¹ and 1161-1130 cm⁻¹, respectively. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl group would be observed below 3000 cm⁻¹.

C=C stretching: Aromatic C=C bond vibrations within the benzene ring typically give rise to peaks in the 1600-1450 cm⁻¹ region. mdpi.com

The presence and positions of these bands provide conclusive evidence for the key functional groups within the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. hnue.edu.vn

For aromatic compounds like this compound, π → π* transitions are expected. up.ac.za The benzene ring exhibits characteristic absorption bands, and the presence of substituents can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. hnue.edu.vn The sulfonamide and sec-butyl groups, acting as substituents on the benzene ring, will influence the electronic transitions. up.ac.za The UV-Vis spectrum would likely show primary and secondary absorption bands characteristic of a disubstituted benzene derivative. up.ac.za Analysis of these bands can offer insights into the extent of electronic conjugation within the molecule. hnue.edu.vn

Mass Spectrometry (EI-MS, LC/ESI-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns.

Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI) paired with a mass analyzer can accurately determine the mass of the molecular ion, confirming the compound's elemental composition. nih.gov

Fragmentation Pathway Analysis: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. researchgate.net The resulting fragmentation pattern is a "fingerprint" of the molecule. For sulfonamides, common fragmentation pathways include the loss of sulfur dioxide (SO₂). nist.gov The fragmentation of the sec-butyl group would also produce characteristic ions. Analyzing these fragment ions helps to piece together the structure of the original molecule. nih.gov Tandem mass spectrometry (MS/MS) can further isolate and fragment specific ions to gain more detailed structural information. nih.gov

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal of this compound can provide the most definitive three-dimensional structure of the molecule. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise positions of all atoms in the crystal lattice can be determined.

This technique reveals:

Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation: The precise conformation of the molecule in the solid state.

Intermolecular interactions: Information about how the molecules are arranged in the crystal, including hydrogen bonding involving the sulfonamide group and other non-covalent interactions. nih.gov

The crystal structure offers a complete and unambiguous picture of the molecule's architecture.

Chromatographic Techniques (TLC, HPLC) for Reaction Monitoring, Purity Assessment, and Enantiomeric Purity Determination

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound, assessing its purity, and, if applicable, determining its enantiomeric purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction by separating the components of the reaction mixture. It can also be used for a preliminary assessment of the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for purity assessment. wu.ac.th A reversed-phase HPLC method can be developed to separate the target compound from any impurities. mdpi.com The purity is determined by the relative area of the peak corresponding to this compound. mdpi.com

Enantiomeric Purity Determination: Since this compound is a chiral molecule (due to the stereocenter in the sec-butyl group), chiral HPLC is necessary to separate and quantify the two enantiomers. tandfonline.com Using a chiral stationary phase, the two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (ee) of a sample. google.com

Table of Spectroscopic and Chromatographic Data

| Technique | Parameter | Observed/Expected Value for this compound |

| ¹H NMR | Aromatic Protons | ~6.5-8.5 ppm |

| Aliphatic Protons | Signals corresponding to methine, methylene, and methyl groups | |

| ¹³C NMR | Aromatic Carbons | Characteristic shifts for substituted benzene ring |

| Aliphatic Carbons | Characteristic shifts for sec-butyl group | |

| FTIR | N-H Stretch | ~3347–3281 cm⁻¹ |

| S=O Asymmetric Stretch | ~1347-1323 cm⁻¹ | |

| S=O Symmetric Stretch | ~1161-1130 cm⁻¹ | |

| UV-Vis | λ_max | Characteristic absorptions for a disubstituted benzene |

| Mass Spec | Molecular Ion | Corresponds to the molecular weight of C₁₀H₁₅NO₂S |

| Key Fragments | Loss of SO₂, fragments from the sec-butyl group | |

| HPLC | Purity | Single major peak indicating high purity |

| Enantiomeric Purity | Separation of enantiomers on a chiral column |

Structure Activity Relationship Sar and Mechanistic Studies of 4 Butan 2 Yl Benzene 1 Sulfonamide Derivatives in Vitro and in Silico Focus

Design and Synthesis of Compound Libraries for SAR Exploration Based on the 4-(Butan-2-yl)benzene-1-sulfonamide Core

The design of compound libraries based on the this compound scaffold is a strategic approach to explore structure-activity relationships (SAR) for various biological targets. This strategy, often referred to as the "tail approach," involves modifying specific parts of the core molecule to enhance potency and selectivity. nih.gov The core structure consists of a zinc-binding group (the sulfonamide), a central scaffold, and a "tail" which can be varied to interact with different regions of the enzyme's active site. nih.gov

The synthesis of these derivatives often starts from a readily available precursor, 4-(butan-2-yl)benzene-1-sulfonyl chloride. uni.lu A common synthetic route involves the reaction of this sulfonyl chloride with various amines or amino acids to introduce diverse functionalities. For instance, new sulfonamide derivatives have been synthesized by reacting amino-containing aromatic sulfonamides with anhydrides, or through the condensation of aminobenzenesulfonamides with isocyanates. mdpi.comnih.gov Other methods include the base-promoted reaction of amino acids with benzenesulfonyl chlorides followed by palladium-mediated amidation. frontiersin.orgresearchgate.net The synthesis of N-protected amino acid-sulfonamide conjugates has also been reported as a way to generate a library of compounds with potential biological activity. tandfonline.com

The rationale behind creating these libraries is to systematically alter the physicochemical properties of the parent compound. For example, introducing different alkyl or aryl groups can modulate lipophilicity, steric bulk, and electronic properties, which in turn can affect how the molecule binds to its target. scirp.orgnih.gov The synthesis of a series of N-protected amino acid-sulfonamide conjugates allows for the exploration of how different amino acid side chains influence biological activity. tandfonline.com Similarly, creating derivatives with varied heterocyclic moieties, such as thiazole (B1198619), pyrimidine, or pyridine, can lead to compounds with improved inhibitory effects on specific enzymes. tandfonline.com

Elucidation of Molecular Recognition and Binding Modes through Computational Docking and Molecular Modeling

Computational docking and molecular modeling are indispensable tools for understanding how this compound derivatives interact with their biological targets at the molecular level. These in silico methods provide insights into the binding modes and molecular recognition patterns that govern the inhibitory activity of these compounds.

Molecular docking studies are frequently employed to predict the binding orientation and affinity of sulfonamide derivatives within the active site of target enzymes. For example, docking studies have been used to rationalize the structure-activity relationships (SAR) of sulfonamides as inhibitors of human carbonic anhydrases (hCAs). mdpi.com These studies often reveal that the sulfonamide group coordinates with the zinc ion in the active site, while the rest of the molecule forms various interactions with surrounding amino acid residues. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic contacts, determine the compound's potency and selectivity for different CA isozymes. nih.govacs.org

Molecular modeling can also elucidate the role of structural features in binding. For instance, the flexibility or rigidity of a linker moiety in a sulfonamide derivative can significantly influence its inhibitory activity and isoform selectivity. nih.gov Computational analyses have shown that the binding cleft of tumor-associated hCA IX is more spacious than that of the ubiquitous hCAs I and II, allowing it to better accommodate bulky substituents on the sulfonamide scaffold. nih.gov This information is crucial for designing isoform-selective inhibitors.

Furthermore, computational methods like density functional theory (DFT) can be used to analyze the molecular structure, electronic properties, and reactivity of these compounds, providing a deeper understanding of their chemical behavior. researchgate.netbohrium.com These theoretical studies, combined with experimental data, contribute to a comprehensive understanding of the SAR of this compound derivatives and guide the design of more potent and selective inhibitors.

In Vitro Investigation of Enzyme Inhibition Mechanisms

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, IX, XII)

Derivatives of this compound have been extensively studied as inhibitors of carbonic anhydrase (CA) isozymes, which are zinc metalloenzymes that play crucial roles in various physiological processes. mdpi.comtandfonline.com Inhibition of these enzymes has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. tandfonline.comnih.gov

In vitro studies have demonstrated that sulfonamides derived from this core structure can inhibit a range of human CA (hCA) isozymes, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.comnih.govtandfonline.com The inhibition is typically measured by a stopped-flow CO2 hydrase assay, which determines the inhibition constant (Ki) of the compound for each isozyme. nih.govacs.org

The structure-activity relationship (SAR) for CA inhibition is well-defined. The primary sulfonamide group is essential for activity, as it coordinates to the zinc ion in the enzyme's active site. tandfonline.com Modifications to the "tail" portion of the molecule, which extends away from the active site, can significantly impact the inhibitory potency and selectivity for different isozymes. nih.gov For example, introducing bulky or charged moieties can lead to isoform-selective inhibitors by exploiting differences in the active site architecture of the various CAs. nih.govacs.org

Some derivatives have shown remarkable potency and selectivity. For instance, certain bis-ureido-substituted benzenesulfonamides have exhibited potent inhibition of the tumor-associated hCA IX and XII, with Ki values in the low nanomolar range, while showing less activity against the off-target hCA I and II. nih.gov Similarly, some 1,1'-biphenyl-4-sulfonamides have been identified as highly potent and selective inhibitors of hCA XIV. acs.org This selectivity is crucial for developing drugs with fewer side effects.

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Selected Sulfonamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCA IX/II) | Reference |

| Compound 11 | - | 4.4 | 6.73 | 7.39 | 1.53 | nih.gov |

| Compound 19 | - | - | 8.92 | 5.02 | > hCA II | nih.gov |

| Compound 3 | - | - | 3.6 | - | - | acs.org |

| Compound 21 | - | 6.0 | 6.0 | 6.0-9.0 | 1.0 | acs.org |

| Compound 12 | - | - | - | 6.7 | - | acs.org |

| Compound 20 | - | - | - | - | - | acs.org |

| Compound 6 | - | - | - | 6.0-9.0 | - | acs.org |

| Compound 7 | - | - | - | 6.0-9.0 | - | acs.org |

| Compound 8 | >1000 | - | - | 6.0-9.0 | - | acs.org |

| Compound 18 | - | - | - | 6.0-9.0 | - | acs.org |

| AAZ (Acetazolamide) | - | 12 | 25 | 5.7 | 2.08 | tandfonline.comrsc.org |

| Note: A hyphen (-) indicates that the data was not provided in the cited source. |

Inhibition of Other Relevant Enzymes (e.g., Cholinesterases, Lipoxygenase, DNA Gyrase, DHFR, CDK2)

Beyond carbonic anhydrases, derivatives of this compound have been investigated as inhibitors of other enzymes with therapeutic relevance.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drugs. acs.org Several studies have reported the synthesis and lipoxygenase inhibitory activity of sulfonamide derivatives. nih.govnih.gov For example, N- and O-alkylation products of p-aminobenzoic acid with p-toluenesulfonyl chloride have shown good lipoxygenase inhibitory activities, with IC50 values in the micromolar range. nih.gov In another study, certain N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides displayed decent inhibition against lipoxygenase. nih.gov The structure-activity relationship suggests that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the inhibitory potency. nih.gov

Cholinesterase Inhibition: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. Some sulfonamide derivatives have been found to inhibit these enzymes. For instance, kinetic studies have shown that certain sulfonamides can inhibit acetylcholinesterase via a competitive inhibition mode. semanticscholar.org

While the provided search results primarily focus on carbonic anhydrase and lipoxygenase inhibition, the broad biological activity of sulfonamides suggests that derivatives of this compound could potentially inhibit other enzymes like DNA gyrase, dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2), which are important targets in antimicrobial and anticancer drug discovery. However, specific data on the inhibition of these particular enzymes by this compound derivatives is not detailed in the provided search results.

In Vitro Biological Activity Evaluation and Correlation with Structural Features

Antimicrobial Activity against Specific Bacterial and Fungal Strains (e.g., Gram-positive, Gram-negative, Candida albicans)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The in vitro evaluation of these compounds typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity: Sulfonamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, some benzenesulfonamides bearing a carboxamide functionality have been found to be potent against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Bacillus subtilis. frontiersin.orgresearchgate.net The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzene (B151609) ring and the sulfonamide nitrogen are critical for antibacterial potency. For example, the presence of electron-withdrawing groups or specific heterocyclic moieties can enhance the activity against certain bacterial strains. nih.gov

Antifungal Activity: In addition to their antibacterial properties, these derivatives have also shown promise as antifungal agents. Several studies have reported the activity of sulfonamides against fungal pathogens like Candida albicans and Aspergillus niger. frontiersin.orgresearchgate.net For example, certain benzenesulfonamide (B165840) derivatives have exhibited significant antifungal activity, with MIC values comparable to standard antifungal drugs. researchgate.net The SAR for antifungal activity also points to the importance of the substituents on the core structure, with certain structural modifications leading to enhanced potency against specific fungal species.

Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 4d | E. coli | 6.72 | frontiersin.orgresearchgate.net |

| 4h | S. aureus | 6.63 | frontiersin.orgresearchgate.net |

| 4a | P. aeruginosa | 6.67 | frontiersin.orgresearchgate.net |

| 4a | S. typhi | 6.45 | frontiersin.orgresearchgate.net |

| 4f | B. subtilis | 6.63 | frontiersin.orgresearchgate.net |

| 4e | C. albicans | 6.63 | frontiersin.orgresearchgate.net |

| 4h | C. albicans | 6.63 | frontiersin.orgresearchgate.net |

| 4e | A. niger | 6.28 | frontiersin.orgresearchgate.net |

The correlation of antimicrobial activity with structural features is a key aspect of these studies. It allows for the rational design of new derivatives with improved potency and a broader spectrum of activity. The insights gained from these in vitro evaluations are crucial for the development of new antimicrobial agents to combat the growing problem of drug resistance.

In Vitro Anti-Inflammatory Mechanistic Pathways

The anti-inflammatory properties of benzenesulfonamide derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov The two main isoforms, COX-1 and COX-2, are the primary targets. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression increases during inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore that plays a significant role in the selective inhibition of COX-2. nih.gov Molecular docking studies have shown that the sulfonamide group can interact with a specific hydrophilic side pocket present in the active site of COX-2, which is not as accessible in the COX-1 active site due to subtle amino acid differences (Isoleucine in COX-1 vs. Valine in COX-2). academie-sciences.fr This difference in the active site volume and character is a key determinant for the selectivity of benzenesulfonamide-based inhibitors. academie-sciences.fr

Several studies have synthesized and evaluated a range of benzenesulfonamide derivatives for their COX inhibitory activity. For instance, a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety demonstrated that substitutions on both the benzenesulfonamide and the aryl ring influence potency and selectivity for COX-2. nih.gov Similarly, new series of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives bearing a benzenesulfonamide moiety have been developed and shown to be potent and selective COX-2 inhibitors. nih.gov

The in vitro inhibitory activities of various benzenesulfonamide derivatives against COX-1 and COX-2 are summarized in the table below, showcasing the potential for potent and selective COX-2 inhibition.

| Compound/Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15.2 | 0.05 | 304 | nih.gov |

| Thiazolyl benzenesulfonamide (6b) | 13.16 | 0.04 | 329 | nih.gov |

| Thiazolyl benzenesulfonamide (6e) | 10.75 | 0.05 | 215 | nih.gov |

| Triazolyl benzenesulfonamide (6j) | 12.48 | 0.04 | 312 | nih.gov |

| Pyridazine-based sulphonamide (7a) | >10 | 0.05 | >200 | nih.gov |

| Pyridazine-based sulphonamide (7b) | >10 | 0.06 | >166.7 | nih.gov |

| Phenylazobenzenesulfonamide (8) | 23.28 | 2.04 | 11.4 | sigmaaldrich.com |

Evaluation of Antioxidant Potential and Mechanism

The primary mechanism by which these compounds exert their antioxidant activity is through free radical scavenging. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate this potential. academie-sciences.fr In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its antioxidant capacity.

Studies have shown that certain benzenesulfonamide derivatives exhibit significant antioxidant activity. For example, a series of new benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized, and their antioxidant activities were evaluated. academie-sciences.fr While many of the synthesized compounds showed good activity, some demonstrated radical scavenging capabilities comparable to that of Vitamin C, a well-known antioxidant. ontosight.ai The presence of specific substituents on the benzenesulfonamide scaffold can influence the antioxidant potential.

The antioxidant activities of selected benzenesulfonamide derivatives are presented in the table below.

| Compound/Derivative | DPPH Scavenging IC₅₀ (mg/mL) | Reference Standard (Vitamin C) IC₅₀ (mg/mL) | Reference |

| Carboxamide derivative (4e) | 0.3287 | 0.2090 | ontosight.ai |

| Carboxamide derivative (4e) | 0.3586 | 0.2090 | academie-sciences.fr |

| N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide (16f) | 0.3105 | Not specified | researchgate.net |

| N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide (17d) | 0.5744 | Not specified | researchgate.net |

Impact of Stereochemistry (from the Butan-2-yl moiety) on Molecular Interactions and In Vitro Activity

The butan-2-yl group in the core structure of this compound introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(butan-2-yl)benzene-1-sulfonamide and (S)-4-(butan-2-yl)benzene-1-sulfonamide. The spatial arrangement of the substituents around this chiral center can have a profound impact on the molecule's biological activity.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may bind with high affinity to a target receptor, eliciting the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they fit into the binding site of a biological target. The specific orientation of the sec-butyl group of one enantiomer of this compound may allow for optimal hydrophobic interactions within a pocket of an enzyme like COX-2, while the other enantiomer may experience steric hindrance, leading to a weaker interaction and reduced activity. The development of stereoselective syntheses or chiral separation techniques is crucial to isolate and evaluate the individual enantiomers to identify the more potent and safer candidate for further drug development. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design for Novel Analogues

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the key structural features of a molecule responsible for its biological activity and to design new, more potent analogues. jst.go.jp For benzenesulfonamide derivatives, particularly as COX-2 inhibitors, a general pharmacophore model has been developed based on the structure-activity relationships of known inhibitors.

A typical pharmacophore model for a selective COX-2 inhibitor based on the benzenesulfonamide scaffold includes the following key features:

A Hydrogen Bond Acceptor: This is often represented by one of the oxygen atoms of the sulfonamide group, which can form a crucial hydrogen bond with backbone amide protons in the active site of COX-2, such as with Arg513 and His90.

A Hydrogen Bond Donor: The -NH group of the sulfonamide can act as a hydrogen bond donor.

Two Aromatic/Hydrophobic Regions: These correspond to the aryl rings that fit into the hydrophobic pockets of the COX-2 active site. For diarylheterocycles, one aryl ring often contains the sulfonamide moiety, while the other occupies a different region of the active site.

Ligand-based drug design utilizes the information from a set of active compounds to build a pharmacophore model, which can then be used to screen virtual libraries of compounds to identify new potential hits with similar features. jst.go.jp This approach is particularly useful when the three-dimensional structure of the target protein is unknown. However, for COX-2, for which crystal structures are available, both ligand-based and structure-based design approaches can be synergistically employed.

By understanding the key pharmacophoric features of this compound and its active derivatives, medicinal chemists can rationally design novel analogues with improved potency, selectivity, and pharmacokinetic properties. This may involve modifying the aryl rings, the alkyl substituent, or the linker between these groups to optimize interactions with the target enzyme.

Advanced Applications and Future Research Directions for 4 Butan 2 Yl Benzene 1 Sulfonamide

Role as Versatile Molecular Building Blocks and Synthetic Intermediates in Organic Synthesis

The structure of 4-(Butan-2-yl)benzene-1-sulfonamide makes it a valuable starting material, or building block, for creating more complex molecules. evitachem.com Its chemical reactivity is centered around the sulfonamide group and the aromatic ring, allowing for various modifications.

The sulfonamide nitrogen can participate in nucleophilic substitution reactions, enabling the attachment of different functional groups to create a library of derivatives. Furthermore, the benzene (B151609) ring can undergo electrophilic substitution reactions, although the sulfonamide group influences the position of incoming substituents. These reactions are fundamental for medicinal chemists to systematically alter the compound's structure to enhance its biological activity or other properties. For instance, the synthesis of N-substituted derivatives is a common strategy to explore structure-activity relationships. evitachem.com

The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. evitachem.com In the case of this compound, it can be synthesized from 4-(butan-2-yl)benzene-1-sulfonyl chloride. chemicalbook.com This reactive intermediate provides a direct route to introduce the 4-(butan-2-yl)benzenesulfonyl moiety into various molecular scaffolds.

Table 1: Synthetic Reactions Involving Benzenesulfonamide (B165840) Scaffolds This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| N-Alkylation/N-Arylation | Alkyl/Aryl halides, Base | N-Substituted sulfonamides | Drug discovery, SAR studies |

| Nucleophilic Substitution | Nucleophiles | Varied derivatives | Creation of compound libraries |

| Reduction of Nitro Group | Reducing agents (e.g., H2/Pd) | Aminobenzenesulfonamides | Further functionalization, prodrugs |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO3/H2SO4) | Ring-substituted derivatives | Modulation of electronic properties |

Development as Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. Benzenesulfonamide derivatives have been successfully developed as probes, particularly for studying enzymes like carbonic anhydrases (CAs). harvard.edu These enzymes are involved in numerous physiological processes, and their dysregulation is linked to various diseases. By designing benzenesulfonamides that selectively bind to specific CA isoforms, researchers can investigate the roles of these enzymes in cellular pathways. nih.gov

The "tail approach" is a drug design strategy used to enhance the selectivity of CA inhibitors. tandfonline.com This involves modifying the benzenesulfonamide scaffold with various side chains (the "tail") to achieve specific interactions with the enzyme's active site. The sec-butyl group of this compound can be considered such a tail, and its interactions with the hydrophobic pockets of an enzyme's active site could be explored.

Bifunctional probes incorporating a benzenesulfonamide moiety can be used to study protein-protein interactions or to deliver a fluorescent tag to a specific target protein. acs.org For example, a probe could consist of this compound linked to a reporter molecule. If the sulfonamide part binds to its target enzyme, the reporter molecule can provide a detectable signal, allowing researchers to visualize the enzyme's location and activity within a cell.

Potential in Material Science and Supramolecular Chemistry

While the primary focus for benzenesulfonamides has been in medicinal chemistry, their unique structural features also suggest potential applications in material science and supramolecular chemistry. The ability of the sulfonamide group to form strong hydrogen bonds is a key feature that can be exploited in the design of self-assembling molecular systems.

For instance, certain sulfonamide derivatives have been investigated for their ability to form ordered crystalline structures through intermolecular hydrogen bonding. nih.gov These well-defined solid-state structures are of interest in crystal engineering. The specific stereochemistry and hydrophobic nature of the sec-butyl group in this compound could influence the packing of molecules in the solid state, potentially leading to materials with interesting properties.

In the realm of supramolecular chemistry, which studies chemical systems held together by non-covalent bonds, benzenesulfonamides can act as guests that bind to specifically designed host molecules. rsc.org This host-guest recognition is fundamental to creating molecular sensors and other functional supramolecular devices. The potential for N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide to be used in polymer formulations or as a catalyst highlights the broader applicability of such compounds in material science. evitachem.com

Unexplored Synthetic Avenues and Methodological Challenges in Derivatization

While standard methods for modifying benzenesulfonamides are well-established, there remain challenges and unexplored avenues for the derivatization of this compound. One challenge is achieving regioselectivity in electrophilic substitution reactions on the benzene ring. The interplay between the activating alkyl group and the deactivating, meta-directing sulfonamide group can lead to a mixture of products, complicating purification.

Modern synthetic methods offer new possibilities. For example, transition metal-catalyzed C-H activation could allow for the direct functionalization of the benzene ring at specific positions, bypassing the limitations of classical electrophilic substitution. The development of green and efficient synthetic protocols, such as solvent-free reactions or the use of recyclable catalysts, is also a significant area of interest for the synthesis of sulfonamide derivatives. evitachem.com

Furthermore, the stereochemistry of the sec-butyl group offers an opportunity for asymmetric synthesis. Preparing enantiomerically pure forms of this compound and its derivatives would be crucial for studying their interactions with chiral biological targets like enzymes and receptors.

Table 2: Modern Synthetic Approaches for Sulfonamide Derivatization This table is interactive. You can sort and filter the data.

| Synthetic Method | Description | Potential Advantage |

|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds. | High atom economy, novel disconnections. |

| Flow Chemistry | Reactions performed in continuous-flow reactors. | Improved safety, scalability, and control. |

| Photocatalysis | Using light to drive chemical reactions. | Mild reaction conditions, unique reactivity. nih.gov |

| Biocatalysis | Using enzymes to perform chemical transformations. | High selectivity, environmentally friendly. |

Emerging Research Areas and Uncharted Biological Targets for Substituted Benzenesulfonamides

The field of benzenesulfonamide research is continually evolving, with new biological targets and therapeutic applications being discovered. While their role as antibacterial agents and carbonic anhydrase inhibitors is well-known, recent studies have highlighted their potential in other areas. bohrium.commdpi.com

One of the most promising areas is oncology. Certain substituted benzenesulfonamides have shown potent anticancer activity by inhibiting tumor-associated carbonic anhydrase isoforms like CA IX and CA XII. rsc.orgacs.org These enzymes are often overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation. Another anticancer strategy involves targeting other enzymes, such as inducible nitric oxide synthase (iNOS), which is implicated in the progression of aggressive cancers like triple-negative breast cancer. nih.gov

Beyond cancer, substituted benzenesulfonamides are being investigated as multi-target anti-inflammatory agents by simultaneously inhibiting enzymes like COX-2 and 5-LOX. nih.govtandfonline.com There is also significant interest in their potential to treat neurodegenerative diseases like Alzheimer's by targeting enzymes such as cholinesterases. nih.gov The development of benzenesulfonamide derivatives as novel antimicrobial agents to combat drug-resistant bacteria is another active area of research. dovepress.com

The versatility of the benzenesulfonamide scaffold ensures that the exploration of its biological activities will continue. For this compound, these emerging fields represent a vast and largely uncharted territory for future research and development.

Q & A

What are the standard synthetic routes for 4-(Butan-2-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis typically involves chlorosulfonation of 4-(Butan-2-yl)benzene followed by amidation. A common method includes reacting 4-(Butan-2-yl)benzene with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with ammonia or an amine to yield the sulfonamide . Reaction conditions such as temperature (0–5°C for chlorosulfonation to minimize side reactions) and solvent choice (e.g., anhydrous ether for amidation) critically impact yield and purity. For example, excess ammonia in a controlled pH environment (pH 8–9) prevents over-sulfonation .

How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Level: Basic

Answer:

- NMR : - and -NMR identify substituent positions (e.g., sec-butyl protons at δ 1.2–1.5 ppm and aromatic protons near δ 7.5–8.0 ppm). Coupling patterns in 2D NMR (e.g., HSQC, HMBC) confirm connectivity .

- X-ray crystallography : Resolves spatial arrangement, particularly the sulfonamide group’s planarity with the benzene ring, which affects biological activity .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 228.1) and detects impurities .

What is the primary mechanism of antibacterial action for sulfonamide derivatives like this compound?

Level: Basic

Answer:

Sulfonamides competitively inhibit dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), blocking the enzyme’s active site. Structural features (e.g., sec-butyl hydrophobicity) may enhance membrane penetration, increasing efficacy against Gram-positive bacteria .

How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific enzyme targets?

Level: Advanced

Answer:

- Analog synthesis : Modify substituents (e.g., replacing sec-butyl with cyclopropyl or hydroxyethyl groups) to assess steric/electronic effects .

- Enzyme assays : Measure IC values against DHPS or other targets (e.g., carbonic anhydrase) using spectrophotometric or fluorometric methods .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and guide rational design .

How should researchers address contradictory data in reported inhibitory concentrations (IC50_{50}50) for sulfonamide derivatives?

Level: Advanced

Answer:

Discrepancies may arise from:

- Assay conditions : Variations in pH, temperature, or enzyme source (e.g., recombinant vs. native). Standardize protocols (e.g., Tris-HCl buffer at pH 7.4, 37°C) .

- Compound purity : Validate via HPLC (≥95% purity, as in ) and control for hygroscopicity.

- Statistical rigor : Use triplicate measurements and report SEM .

What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

Level: Advanced

Answer:

- QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with bioavailability. For example, sec-butyl’s logP (~2.1) predicts moderate blood-brain barrier penetration .

- ADMET prediction : Tools like SwissADME estimate solubility (e.g., -3.2 logS) and cytochrome P450 interactions .

- Metabolism simulations : CYP450 isoform docking identifies potential oxidation sites (e.g., sulfonamide sulfur) .

What analytical challenges arise in distinguishing regioisomers of alkyl-substituted benzenesulfonamides, and how can they be resolved?

Level: Advanced

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate isomers .

- Tandem MS/MS : Fragment ions (e.g., m/z 156 for sulfonamide cleavage) differentiate substitution patterns .

- NOE NMR : Nuclear Overhauser effects confirm spatial proximity of substituents (e.g., sec-butyl vs. tert-butyl) .

How does the sec-butyl substituent influence the compound’s solubility and formulation strategies for in vivo studies?

Level: Advanced

Answer:

The sec-butyl group increases hydrophobicity (clogP ~2.5), reducing aqueous solubility. Strategies include:

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for parenteral administration .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

What methodologies are recommended for validating target engagement of this compound in cellular assays?

Level: Advanced

Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon ligand binding .

- Fluorescence polarization : Track competitive displacement of fluorescent probes (e.g., FITC-PABA) in DHPS assays .

- CRISPR knockouts : Confirm activity loss in DHPS-deficient bacterial strains .

How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Level: Advanced

Answer:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify bioavailability bottlenecks .

- Metabolite screening : Detect inactive metabolites (e.g., N-acetylated derivatives) via high-resolution metabolomics .

- Dose optimization : Adjust regimens based on allometric scaling from rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.